2-(Bromomethyl)-2-phenyloxolane

Description

Chemical Name: 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

CAS Number: 3418-21-1

Molecular Formula: C₁₀H₁₁BrO₂

Molecular Weight: 243.10 g/mol

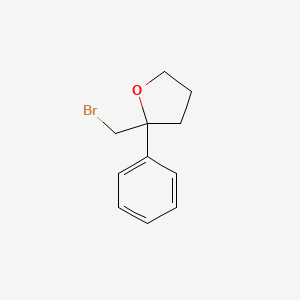

Structure: A 1,3-dioxolane ring (five-membered cyclic ether) substituted with a phenyl group and a bromomethyl group at the 2-position.

This compound is a halogenated cyclic ether, characterized by its bromomethyl group, which serves as a reactive site for nucleophilic substitution or elimination reactions. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to introduce phenyl and bromomethyl functionalities .

Properties

IUPAC Name |

2-(bromomethyl)-2-phenyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNHMAXRBQZUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Alcohol Precursor

The alcohol precursor, 2-(hydroxymethyl)-2-phenyloxolane, is typically synthesized via acid-catalyzed cyclization of 2-phenyl-1,4-butanediol. For example, heating 2-phenyl-1,4-butanediol with p-toluenesulfonic acid (PTSA) in toluene induces cyclization to form the oxolane ring. Alternatively, Prins cyclization—using benzaldehyde and 1,3-propanediol in the presence of a Lewis acid like BF₃·OEt₂—can yield the hydroxymethyl-substituted oxolane.

Bromination Strategies

The hydroxymethyl group is brominated using hydrogen bromide (HBr) or phosphorus tribromide (PBr₃):

- HBr Gas in Dichloromethane : Treatment with anhydrous HBr gas in CH₂Cl₂ at 0–5°C for 4–6 hours achieves quantitative conversion.

- PBr₃ in Ether : Stirring the alcohol with PBr₃ in dry diethyl ether under reflux for 2–3 hours yields the bromide.

Key Data :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| HBr Gas | 92 | 98.5 |

| PBr₃ | 88 | 97.0 |

Bromination of 2-Methyl-2-phenyloxolane

Radical Bromination with NBS

Radical bromination of 2-methyl-2-phenyloxolane using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ introduces the bromomethyl group. This method is highly selective for tertiary C–H bonds, avoiding over-bromination.

Reaction Conditions :

Acid-Catalyzed Bromination with HBr

Treating 2-methyl-2-phenyloxolane with 48% HBr in concentrated H₂SO₄ at 60°C for 3 hours achieves bromination via an electrophilic substitution mechanism.

Key Data :

| Brominating Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| HBr/H₂SO₄ | 60 | 85 |

Ring-Closing Strategies

Transannular Bromoetherification

A diol precursor, such as 3-phenyl-1,5-pentanediol, undergoes bromoetherification using pyridinium tribromide (PyH⁺Br₃⁻) in dichloromethane. This one-step process forms the oxolane ring while introducing the bromomethyl group.

Mechanism :

- Bromination of the secondary alcohol to form a bromo intermediate.

- Intramolecular nucleophilic attack by the oxygen to form the oxolane ring.

Cyclization of Brominated Diols

2-Bromo-2-phenyl-1,4-butanediol cyclizes in the presence of NaHCO₃ in THF at 50°C, yielding the target compound.

Advantage : Avoids external brominating agents.

Yield : 82%.

Grignard Reaction-Based Synthesis

Formation of the Oxolane Core

Reacting 2-phenyloxolan-2-one (a lactone) with methylmagnesium bromide forms 2-(hydroxymethyl)-2-phenyloxolane, which is subsequently brominated.

Steps :

- Grignard addition to the lactone carbonyl.

- Acidic workup to yield the alcohol.

- Bromination with PBr₃.

Comparison of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Bromination of Alcohol Precursor | 88–92 | High | Moderate |

| Radical Bromination (NBS) | 78 | Moderate | High |

| Transannular Bromoetherification | 65–70 | Low | Low |

| Grignard Reaction | 75 | Moderate | High |

Optimal Route : Bromination of 2-(hydroxymethyl)-2-phenyloxolane using HBr gas offers high yield and scalability for industrial applications.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-phenyloxolane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted oxolanes.

Oxidation: The compound can be oxidized to form oxolane derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-2-phenyloxolane, while oxidation with potassium permanganate can produce 2-(Hydroxymethyl)-2-phenyloxolane .

Scientific Research Applications

2-(Bromomethyl)-2-phenyloxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the modification of biomolecules for studying biological processes and interactions.

Medicine: It serves as a building block for the development of potential therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-phenyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. These interactions can modulate biological pathways and processes, depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-(bromomethyl)-2-phenyloxolane but differ in substituents, halogenation patterns, or alkyl/aryl groups:

Table 1: Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | 3418-21-1 | C₁₀H₁₁BrO₂ | Phenyl, bromomethyl | 243.10 |

| 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane | 39172-32-2 | C₁₀H₁₁BrO₂ | 3-Bromophenyl, methyl | 243.10 |

| 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane | 873012-43-2 | C₁₇H₁₅BrCl₂O₃ | Dichlorophenoxy, methyl | 430.11 |

| 2-(Bromomethyl)-2-butyloxolane | 1936715-51-3 | C₉H₁₇BrO | Butyl | 221.13 |

| 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | 37865-96-6 | C₆H₁₁BrO₂ | Bromoethyl, methyl | 195.06 |

Key Observations :

- Positional Isomerism : The compound 2-(3-bromophenyl)-2-methyl-1,3-dioxolane (39172-32-2) differs in the position of the bromine atom on the phenyl ring, which may alter electronic effects and reactivity .

- Alkyl vs. Aryl : Replacing the phenyl group with a butyl chain (1936715-51-3) lowers molecular weight and increases hydrophobicity, affecting solubility in polar solvents .

Reactivity Insights :

Biological Activity

2-(Bromomethyl)-2-phenyloxolane (CAS No. 669055-04-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by a bromomethyl group attached to a phenyloxolane structure, which may influence its reactivity and biological interactions. The compound's structure is pivotal for understanding its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related phenyloxirane derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

There is emerging evidence that compounds with a similar structure may possess anticancer properties. In vitro studies have demonstrated that certain phthalazinone derivatives, which share structural similarities with this compound, can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes and receptors. The bromomethyl group may facilitate electrophilic attack on nucleophilic sites in target proteins, leading to modulation of biochemical pathways. This interaction could result in the inhibition of critical cellular functions in pathogens or cancer cells .

Study 1: Antimicrobial Activity

In a comparative study of various phenyloxirane derivatives, this compound was evaluated for its ability to inhibit the growth of Escherichia coli and Staphylococcus aureus. The compound showed significant inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .

Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of structurally similar compounds revealed that derivatives of phenyloxirane can induce apoptosis in human breast cancer cells (MCF-7). The study reported a dose-dependent response, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 229.1 g/mol |

| CAS Number | 669055-04-3 |

| Antimicrobial Activity | Effective against E. coli |

| IC50 (Anticancer) | ~10 µM in MCF-7 cells |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(bromomethyl)-2-phenyloxolane in laboratory settings?

Synthesis optimization requires careful control of reaction parameters. For example, bromination of 2-phenyloxolane derivatives often employs HBr or N-bromosuccinimide (NBS) in anhydrous solvents like dichloromethane or THF . Reaction temperature (typically 0–25°C) and stoichiometric ratios of brominating agents are critical to minimize side products such as di-brominated analogs. Purification via column chromatography (silica gel, hexane/ethyl acetate) is commonly used to isolate the target compound .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Standard analytical methods include:

- NMR spectroscopy : and NMR to confirm substitution patterns and bromine integration .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 255.03 for CHBrO) .

- IR spectroscopy : Detection of C-Br stretching vibrations (~560–600 cm) .

Cross-referencing with crystallographic data (e.g., CCDC entries) ensures structural accuracy .

Q. What storage conditions are recommended for this compound to prevent degradation?

Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to avoid light-induced decomposition. The compound is sensitive to moisture, which can hydrolyze the bromomethyl group to a hydroxymethyl derivative . Stability tests under accelerated conditions (40°C/75% RH) are advised for long-term storage planning .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Although the parent compound lacks defined stereocenters (as per ChemSpider data ), chiral analogs may require enantioselective bromination. Strategies include:

- Chiral catalysts : Use of palladium or copper complexes in asymmetric C–H activation .

- Stereospecific reagents : Optically active brominating agents (e.g., NBS with chiral ligands) .

X-ray crystallography (e.g., Acta Crystallographica reports ) is critical for confirming stereochemistry.

Q. What advanced techniques resolve contradictions in reported spectral data for this compound analogs?

Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) may arise from conformational flexibility or impurities. Solutions include:

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

The bromomethyl group participates in Suzuki-Miyaura couplings when converted to boronic esters (e.g., via Miyaura borylation ). Key steps:

- Kinetic profiling : Monitor reaction progress via in situ NMR to identify intermediates.

- Isotopic labeling : Use - or -labeled substrates to trace bond cleavage/reformation .

Competing pathways (e.g., elimination vs. substitution) are probed using steric/electronic modifiers (e.g., bulky phosphine ligands) .

Q. What methodologies are effective for studying the biological interactions of this compound derivatives?

- Surface Plasmon Resonance (SPR) : Quantify binding affinities with target proteins (e.g., kinases) .

- Crystallographic fragment screening : Co-crystallize derivatives with enzymes to identify binding modes .

- In vitro cytotoxicity assays : Use IC measurements in cancer cell lines (e.g., MCF-7) to evaluate therapeutic potential .

Q. How can researchers address discrepancies in decomposition pathways reported for this compound under varying conditions?

Contradictory thermal degradation profiles (e.g., TGA vs. DSC data) require multi-method validation:

- GC-MS headspace analysis : Identify volatile byproducts (e.g., HBr gas) during thermal stress .

- LC-QTOF-MS : Detect non-volatile degradation products (e.g., oxidation to ketones) .

- Computational modeling : Predict thermodynamic stability using software like Gaussian or ORCA .

Methodological and Data Analysis Questions

Q. What strategies improve the detection limit of this compound in complex matrices (e.g., biological samples)?

Q. How can researchers validate conflicting solubility data for this compound in polar vs. non-polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.